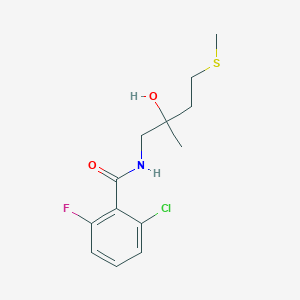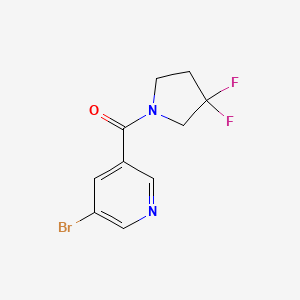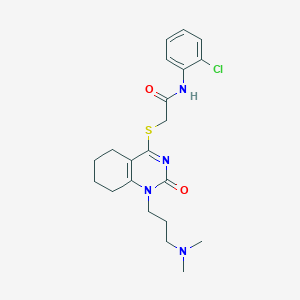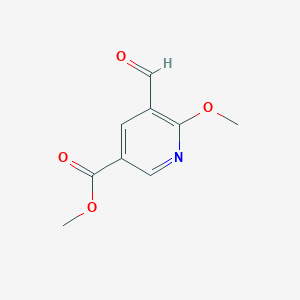![molecular formula C22H25ClN4O3S2 B2529998 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-2-carboxamide hydrochloride CAS No. 1216749-92-6](/img/structure/B2529998.png)
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-2-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-2-carboxamide hydrochloride" is a chemically synthesized molecule that likely exhibits biological activity due to the presence of benzo[d]thiazole moieties, which are common in pharmacologically active compounds. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural features, such as benzamide and thiazole groups, which are known for their potential anticancer properties and enzyme inhibition capabilities .
Synthesis Analysis
The synthesis of related compounds typically involves the formation of Schiff's bases and coupling of pharmacophoric groups under conditions that may include microwave irradiation for efficiency. For instance, a series of benzamide derivatives with a thiadiazole scaffold were synthesized using a solvent-free method under microwave irradiation, which is a technique that could potentially be applied to the synthesis of the compound . The synthesis of such compounds is confirmed through various analytical techniques, including IR, NMR, mass spectral studies, and elemental analysis .
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed using spectroscopic methods and, in some cases, single-crystal X-ray diffraction. The presence of thiazole or thiazoline rings coupled with benzamide groups is a common structural feature. For example, the X-ray crystal structure of certain thiazole and thiazoline derivatives has been reported, which provides insight into the molecular conformation and potential for interaction with biological targets .
Chemical Reactions Analysis
The chemical reactivity of such compounds typically involves interactions with biological targets, such as enzymes or cellular receptors. For instance, benzamide derivatives have been evaluated as inhibitors of stearoyl-CoA desaturase-1 (SCD-1), an enzyme involved in fatty acid metabolism, demonstrating the potential for these compounds to modulate biochemical pathways . Additionally, the anti-inflammatory activity of some thiazole and thiazoline derivatives has been observed, indicating their potential for therapeutic use .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, including their pharmacokinetic and pharmacodynamic profiles, are often predicted through computational studies. For example, molecular docking studies can predict the probable mechanism of action, and ADMET properties can be assessed to predict good oral drug-like behavior . The solubility, stability, and reactivity of these compounds are crucial for their potential as drug candidates, and such properties are typically inferred from their molecular structure and substituents .
科学的研究の応用
Corrosion Inhibition
Benzothiazole derivatives, including compounds similar to the one , have been studied for their potential as corrosion inhibitors. Hu et al. (2016) synthesized two benzothiazole derivatives and investigated their corrosion inhibiting effect against steel in an acidic solution. These inhibitors showed excellent stability and higher inhibition efficiencies compared to other benzothiazole family inhibitors, adhering to surfaces via both physical and chemical means (Hu et al., 2016).
Antimicrobial Activity
Novel analogs of benzo[d]thiazolyl substituted pyrazol-5-ones, which are structurally related to the compound of interest, have shown promising antibacterial activity. Palkar et al. (2017) designed and synthesized a series of such compounds, demonstrating significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
Synthesis of Heterocyclic Compounds
The synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from certain benzothiazole compounds has been explored for their anti-inflammatory and analgesic properties. Abu‐Hashem et al. (2020) reported the synthesis of these compounds, highlighting their potential as cyclooxygenase inhibitors with significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Anti-Inflammatory Drugs
Research into the development of nonsteroidal anti-inflammatory drugs based on thiazole and thiazoline structures has been conducted. Lynch et al. (2006) synthesized four compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, showing anti-inflammatory activity in certain concentrations (Lynch et al., 2006).
Molecular Docking Studies
Compounds structurally related to the target compound have been synthesized and evaluated for antimicrobial activity, accompanied by molecular docking studies. Talupur et al. (2021) synthesized a series of such compounds, characterizing them through various spectral methods and confirming their antimicrobial effectiveness (Talupur et al., 2021).
特性
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,3-benzothiazole-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S2.ClH/c1-25(2)12-7-13-26(21(27)20-23-14-8-5-6-9-17(14)30-20)22-24-18-15(28-3)10-11-16(29-4)19(18)31-22;/h5-6,8-11H,7,12-13H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIPTWWLPJRAMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=CC(=C2S1)OC)OC)C(=O)C3=NC4=CC=CC=C4S3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2529916.png)

![N-[[4-(Spiro[1,3-dihydroisoquinoline-4,1'-cyclobutane]-2-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2529918.png)

![2,4-Dioxa-3lambda4-thiaspiro[5.5]undecane 3-oxide](/img/structure/B2529923.png)



![{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B2529927.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2529928.png)
![Propan-2-yl 4,4,4-trifluoro-2-[4-[(4-fluorophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]-3-oxobutanoate](/img/structure/B2529932.png)
![Ethyl 1-((3,4-dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2529934.png)
![8-(2-Methylphenyl)-13-(2-methylpropyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2529935.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)